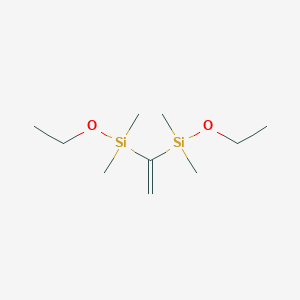
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a hydroxyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one typically involves the chlorination of pyridine derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxyl group is introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or alter the pyridine ring.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-4-hydroxy-2-methylpyridine
- 3,5-Dichloro-4-hydroxy-6-methylpyridine
- 3,5-Dichloro-4-hydroxy-2-aminopyridine
Uniqueness
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
179331-01-2 |
|---|---|
Fórmula molecular |
C6H2Cl5NO2 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-6-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl5NO2/c7-1-3(13)2(8)5(14)12-4(1)6(9,10)11/h(H2,12,13,14) |
Clave InChI |
XOUAVUZJVIXUGP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)NC(=C1Cl)C(Cl)(Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


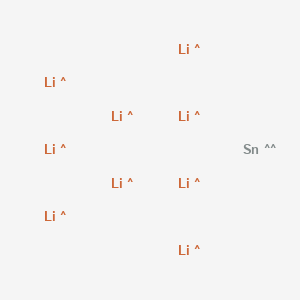
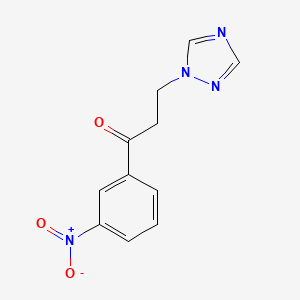
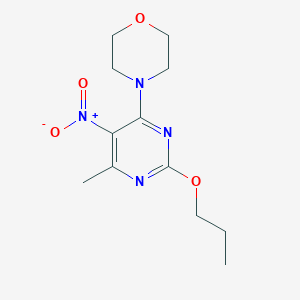
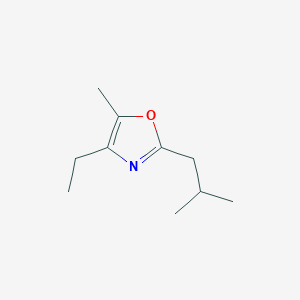

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
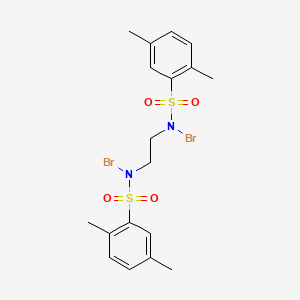
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

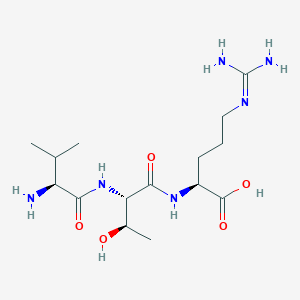
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
